3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine
Overview
Description
3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine is a chemical compound with the molecular formula C12H7ClF3NO and a molecular weight of 273.64 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
It’s worth noting that compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme .
Result of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (3-chloropyridine), organoboron compound (3-(trifluoromethyl)phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically conducted at elevated temperatures around 80-100°C.
Reaction Time: The reaction is usually complete within 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dechlorinated pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar structural features but different substitution patterns.
Trifluoromethylpyridine: A simpler compound with only the trifluoromethyl group attached to the pyridine ring.
Uniqueness
3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine is unique due to the combination of its chloro, trifluoromethyl, and phenoxy groups. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQIWDOKUTRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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